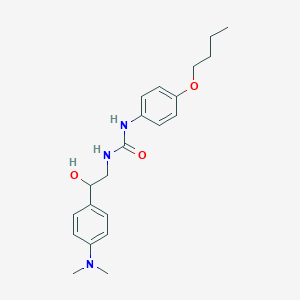![molecular formula C14H13N3S B2646713 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 2320215-51-6](/img/structure/B2646713.png)
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that combines a benzodiazole ring with a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable subject of study.
Méthodes De Préparation
The synthesis of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Cyclization to Form Benzodiazole: The benzodiazole ring can be formed by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Coupling of Thiazole and Benzodiazole Rings: The final step involves coupling the thiazole and benzodiazole rings through a suitable linker, such as a methylene group, using a base-catalyzed reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole: This compound has an amino group instead of a cyclopropyl group, which may affect its biological activity and chemical reactivity.
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-oxadiazole: The oxadiazole ring in place of the benzodiazole ring can lead to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological and chemical properties .
Propriétés
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-2-cyclopropyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)15-9-17(13)7-11-8-18-14(16-11)10-5-6-10/h1-4,8-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPHUCBOKAGPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2646630.png)
![2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2646631.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)
![N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2646636.png)


![2-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646641.png)
![5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646643.png)
![1-(4-tert-butylphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2646644.png)

![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)


